molecular formula C10H14N2O6 B14754290 2'-O-methylpseudouridine

2'-O-methylpseudouridine

Cat. No.: B14754290
M. Wt: 258.23 g/mol
InChI Key: WGNUTGFETAXDTJ-OOJXKGFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-O-Methylpseudouridine is a modified nucleoside derived from pseudouridine. It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar. This modification is known to enhance the stability and functionality of RNA molecules, making it a valuable component in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-methylpseudouridine typically involves the methylation of pseudouridine. This can be achieved through chemical methylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the efficiency of the methylation process .

Industrial Production Methods: Industrial production of 2’-O-methylpseudouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2’-O-Methylpseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2’-O-methylpseudouridine-5’-phosphate, while reduction can yield 2’-O-methyluridine .

Scientific Research Applications

2’-O-Methylpseudouridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2’-O-methylpseudouridine exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

2’-O-Methylpseudouridine is unique compared to other similar compounds due to its specific methylation at the 2’ position. Similar compounds include:

Each of these compounds has distinct properties and applications, but 2’-O-methylpseudouridine is particularly valued for its role in enhancing RNA stability and reducing immunogenicity in therapeutic applications .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

5-[(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-17-8-6(14)5(3-13)18-7(8)4-2-11-10(16)12-9(4)15/h2,5-8,13-14H,3H2,1H3,(H2,11,12,15,16)/t5-,6-,7+,8-/m1/s1

InChI Key

WGNUTGFETAXDTJ-OOJXKGFFSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O

Canonical SMILES

COC1C(C(OC1C2=CNC(=O)NC2=O)CO)O

Origin of Product

United States

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